3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE
Overview
Description
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a difluoromethoxy group, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the adamantane moiety and the difluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and safety. The use of such reactors allows for better control over reaction parameters and can lead to higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The triazole ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring and other functional groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A triazole fungicide with a similar triazole ring structure.
Triticonazole: Another triazole compound used as a fungicide.
1-Benzyl-4-chloro-1H-1,2,3-triazole 3-oxide: A triazole derivative with different substituents.
Uniqueness
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-ADAMANTANECARBOXAMIDE is unique due to the presence of the adamantane moiety and the difluoromethoxy group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other triazole compounds .
Properties
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClF2N4O3/c1-30-16-5-14(2-3-15(16)31-19(23)24)26-17(29)20-6-12-4-13(7-20)9-21(8-12,10-20)28-11-25-18(22)27-28/h2-3,5,11-13,19H,4,6-10H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWRYYCNQVBDIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClF2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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